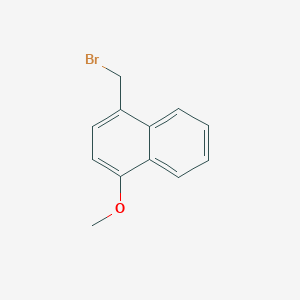

1-(Bromomethyl)-4-methoxynaphthalene

Description

Properties

Molecular Formula |

C12H11BrO |

|---|---|

Molecular Weight |

251.12 g/mol |

IUPAC Name |

1-(bromomethyl)-4-methoxynaphthalene |

InChI |

InChI=1S/C12H11BrO/c1-14-12-7-6-9(8-13)10-4-2-3-5-11(10)12/h2-7H,8H2,1H3 |

InChI Key |

FGNZXAGFZZCHBT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)CBr |

Origin of Product |

United States |

Scientific Research Applications

Biological Applications

Research indicates that 1-(Bromomethyl)-4-methoxynaphthalene exhibits several biological activities:

- Antimicrobial Activity: Compounds structurally related to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Enterococcus species. The compound's ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions is a focal point of ongoing studies .

- Anticancer Properties: Preliminary studies suggest that this compound may possess anticancer activity, potentially targeting specific pathways involved in cancer cell proliferation and survival. Its interaction with cytochrome c peroxidase points to possible roles in redox biology, which could be leveraged for drug design aimed at oxidative stress pathways.

Synthetic Applications

This compound serves as a versatile building block in organic synthesis:

- Formation of Complex Molecules: The bromomethyl group allows for further functionalization through nucleophilic substitution reactions. For instance, it can be converted into various derivatives by reacting with amines or other nucleophiles, leading to compounds with enhanced biological activities or novel properties .

- Synthesis of Naphthalene Derivatives: This compound can be used to synthesize more complex naphthalene derivatives that may exhibit unique chemical properties or biological activities. For example, it can participate in Suzuki coupling reactions to form biaryl compounds, which are important in pharmaceuticals and materials science .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial properties of several naphthalene derivatives, including those derived from this compound. The results indicated that modifications at the methoxy and bromomethyl positions significantly influenced antibacterial efficacy against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .

Case Study 2: Anticancer Research

Research investigating the anticancer potential of this compound highlighted its ability to induce apoptosis in cancer cells through oxidative stress mechanisms. This study utilized various cancer cell lines to assess the compound's effectiveness and identified specific molecular pathways affected by its action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(Bromomethyl)-4-methoxynaphthalene with structurally related naphthalene derivatives, focusing on molecular properties, reactivity, and toxicological profiles.

Key Findings :

Reactivity Differences: The bromomethyl group in this compound enhances its utility in benzylic substitutions compared to mono-bromo derivatives (e.g., 1-Bromo-4-fluoronaphthalene). The methoxy group further stabilizes intermediates via resonance, unlike nitro substituents (e.g., 1-methoxy-4-nitronaphthalene), which deactivate the ring . 1-Bromo-4-(methoxymethoxy)naphthalene shares similar hazards (H315/H319/H335) but differs in solubility due to the polar methoxymethoxy group, making it more suitable for aqueous-phase reactions .

Toxicity and Handling :

- Compounds with bromomethyl groups (e.g., this compound, 1-Bromo-4-(bromomethyl)naphthalene) generally require stringent safety measures due to respiratory and dermal irritation risks .

- Methyl-substituted analogs (e.g., 1-Bromo-4-methylnaphthalene) exhibit lower acute toxicity but pose risks upon ingestion .

Synthetic Yields :

- Column chromatography yields for bromomethyl-substituted naphthalenes range from 52–96% , as demonstrated in analogous syntheses of 1-(bromomethyl)-3,5-dimethoxybenzene and related compounds .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a radical or electrophilic pathway, where Bu₄NBr₃ acts as both a bromine source and a phase-transfer catalyst. In a representative procedure adapted from, 4-methoxy-1-methylnaphthalene is dissolved in a halogenated solvent (e.g., dichloromethane) and treated with Bu₄NBr₃ at 120°C for 16 hours under inert atmosphere. The brominated product is isolated via column chromatography, yielding 64% pure this compound.

Key Data:

| Parameter | Value |

|---|---|

| Reagent | Bu₄NBr₃ (3.0 equiv) |

| Temperature | 120°C |

| Duration | 16 hours |

| Solvent | Dichloromethane |

| Yield | 64% |

This method is notable for its simplicity and avoidance of harsh reagents, though the requirement for high temperatures may limit its applicability to thermally sensitive substrates.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-mediated reactions offer a complementary route to access this compound, particularly when functional group tolerance is critical. While direct examples are scarce in the literature, analogous protocols from suggest potential adaptations.

Suzuki-Miyaura Coupling

In one approach, 1-bromo-4-methoxynaphthalene (a closely related compound) undergoes Suzuki coupling with methylboronic acid derivatives. Although this typically installs aryl groups, modifying the boronic acid to include a bromomethyl moiety could theoretically yield the target compound. For instance, using a bromomethyl-substituted boronic ester under catalysis by tetrakis(triphenylphosphine)palladium(0) in toluene/water at reflux achieves cross-coupling. However, this method remains speculative for the target molecule and requires further validation.

Reductive Bromination Pathways

Adapting methodologies from, a multi-step sequence involving bromination, reduction, and methylation could be employed:

-

Bromination : Treat 4-methoxy-1-methylnaphthalene with bromine in a chlorinated solvent (e.g., methylene chloride) to form 1-(dibromomethyl)-4-methoxynaphthalene.

-

Reduction : Use sodium bisulfite in butanol to selectively reduce the dibromo intermediate to the monobromo product.

-

Isolation : Crystallize the final product from methanol/hexane mixtures.

While this route is theoretically viable, it introduces complexity through intermediate purification steps and may suffer from lower overall yields compared to direct bromination.

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency, scalability, and practicality of the discussed routes:

*Estimated based on analogous reactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Bromomethyl)-4-methoxynaphthalene, and how can purity be optimized?

- Methodology : The compound can be synthesized via electrophilic aromatic substitution or bromination of 4-methoxynaphthalene derivatives. For example, bromomethylation of 1-methoxynaphthalene using brominating agents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in inert solvents (e.g., CCl₄) is a common approach. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

- Critical Considerations : Monitor reaction progress via TLC and confirm purity using HPLC (>98% purity). Residual solvents should be quantified via GC-MS .

Q. How is this compound characterized structurally?

- Techniques :

- ¹H/¹³C NMR : Peaks for the bromomethyl group (δ ~4.3–4.5 ppm for CH₂Br) and methoxy group (δ ~3.9–4.1 ppm) are diagnostic. Aromatic protons in the naphthalene ring appear between δ 7.2–8.5 ppm .

- Mass Spectrometry : ESI-MS or EI-MS shows molecular ion peaks at m/z 236/238 (Br isotopic pattern) .

- Elemental Analysis : Confirm C, H, Br, and O percentages (±0.3% deviation) .

Q. What safety protocols are essential when handling this compound?

- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation/dermal contact due to potential respiratory and skin irritation (H315, H319, H335 hazards) .

- Storage : Store in sealed, light-sensitive containers at 2–8°C under inert gas (argon) to prevent degradation .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the bromomethyl group in cross-coupling reactions?

- Mechanism : The bromomethyl group acts as an electrophilic site in Suzuki-Miyaura or Ullmann couplings. For example, palladium-catalyzed coupling with arylboronic acids requires a base (K₂CO₃) and polar aprotic solvents (DMF) at 80–100°C. Competing side reactions (e.g., elimination to form methylene bridges) can be minimized by optimizing catalyst loading (1–5 mol% Pd(PPh₃)₄) .

- Data Contradictions : Some studies report lower yields in aqueous media due to hydrolysis; use anhydrous conditions or phase-transfer catalysts .

Q. How do toxicity studies for brominated naphthalenes inform risk assessments in lab settings?

- Experimental Design : Follow ATSDR guidelines for inhalation/oral exposure studies in rodents (Table B-1, ). Acute toxicity (LD₅₀) is assessed via OECD Test Guideline 423, while subchronic studies (28–90 days) monitor hepatic/renal biomarkers (ALT, creatinine) .

- Conflicting Data : Discrepancies in hepatotoxicity thresholds may arise from metabolic differences (CYP450 isoforms). Use in vitro models (HepG2 cells) to validate in vivo findings .

Q. What are the environmental degradation pathways of this compound?

- Fate Studies : Under UV light, photolysis generates 4-methoxynaphthalene and bromide ions. Biodegradation in soil (OECD 307) shows slow mineralization (<20% in 28 days). Hydrolysis half-life in water (pH 7, 25°C) is ~14 days .

- Analytical Methods : Quantify degradation products via LC-MS/MS with MRM transitions for brominated intermediates .

Q. How is this compound utilized in enzyme activity assays or supramolecular chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.